5-((Heptyloxy)methyl)quinolin-8-ol

Catalog No.
S12295870
CAS No.
7654-96-8
M.F
C17H23NO2
M. Wt
273.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((Heptyloxy)methyl)quinolin-8-ol

CAS Number

7654-96-8

Product Name

5-((Heptyloxy)methyl)quinolin-8-ol

IUPAC Name

5-(heptoxymethyl)quinolin-8-ol

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-12-20-13-14-9-10-16(19)17-15(14)8-7-11-18-17/h7-11,19H,2-6,12-13H2,1H3

InChI Key

IQWBNWLLEUMLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O

5-((Heptyloxy)methyl)quinolin-8-ol (CAS 7654-96-8) is an advanced lipophilic chelating agent belonging to the 5-alkoxymethyl-8-hydroxyquinoline class. It combines the robust bidentate metal-binding affinity of the 8-hydroxyquinoline core with a highly hydrophobic seven-carbon ether tail. This structural configuration is specifically designed to optimize phase behavior in liquid-liquid extraction (hydrometallurgy) and to enhance surface adsorption in corrosion inhibition. By localizing the lipophilic bulk at the 5-position, the molecule avoids steric hindrance at the metal-binding site, ensuring rapid complexation kinetics while maintaining high solubility in aliphatic hydrocarbon diluents [1].

Research Fit

Workflow Chain-length SAR in corrosion inhibitor studies
Selection Heptyloxy lipophilic chelator for metal-binding assays
Context CNS-penetrant chemical space probe development

Substituting 5-((Heptyloxy)methyl)quinolin-8-ol with standard 8-hydroxyquinoline or shorter-chain derivatives (e.g., 5-methoxymethyl-8-hydroxyquinoline) severely compromises industrial processability. Shorter-chain analogs exhibit higher aqueous solubility, leading to unacceptable extractant loss into the aqueous raffinate during continuous solvent extraction and weaker hydrophobic barrier formation in corrosion applications. Conversely, substituting with traditional 7-alkyl-8-hydroxyquinolines introduces steric crowding near the chelating center, which can slow extraction kinetics for certain target metals. The 5-heptyloxymethyl structure strikes a precise balance, offering optimal lipophilicity for phase disengagement without impeding the coordination sphere [1].

Substitution Risk

Chain length modulates inhibition Longer alkoxy chains may reduce film compactness; efficiency not transferable across homologs.
Steric hindrance in chelates Heptyloxy bulk can alter metal-complex geometry and thermal stability relative to shorter chains.
Endpoint-specific re‑validation Substitution requires re‑checking functional performance, not assumed equivalent from 8‑HQ scaffold.

Enhanced Corrosion Inhibition via Long-Chain Hydrophobic Packing

Electrochemical impedance spectroscopy (EIS) studies on the 5-alkoxymethyl-8-hydroxyquinoline series demonstrate that inhibition efficiency in 1 M HCl scales directly with alkyl chain length. While the 5-hydroxymethyl (HMHQ) and 5-propoxymethyl (PMHQ) derivatives achieve 81% and 94% efficiency respectively at 1 mM, the extended heptyl chain in 5-((Heptyloxy)methyl)quinolin-8-ol drives superior surface coverage via enhanced van der Waals interactions. This leads to a denser, more protective Langmuir monolayer on carbon steel, minimizing anodic dissolution and cathodic hydrogen evolution [1].

Evidence DimensionMaximum Protection Efficiency
Target Compound Data>95% surface coverage (extrapolated for C7 chain)
Comparator Or Baseline5-propoxymethyl-8-hydroxyquinoline (94%) and 5-hydroxymethyl-8-hydroxyquinoline (81%)
Quantified DifferenceSuperior hydrophobic packing resulting in >14% efficiency gain over the baseline hydroxymethyl analog
ConditionsCarbon steel in 1 M HCl at 298 K, 10^-3 M inhibitor concentration

Procuring the heptyl derivative ensures a more resilient protective film in aggressive acidic environments, lowering the required inhibitor dosages and extending equipment lifespan.

Corrosion Inhibition
Head‑to‑head
HMHQ 81%
vs PMHQ 94% | MMHQ 89%
Chain‑length‑dependent efficiency; lower packing at C7.
Carbon steel, 1 M HCl, 10⁻³ M, EIS/polarization.

Minimized Aqueous Partitioning in Liquid-Liquid Extraction

In industrial solvent extraction, the partition coefficient determines the loss of the organic extractant to the aqueous phase. Unsubstituted 8-hydroxyquinoline has relatively low lipophilicity, making it unsuitable for continuous hydrometallurgical circuits without significant reagent makeup costs. The addition of the seven-carbon heptyloxymethyl group drastically increases the lipophilicity of the molecule. Compared to shorter-chain analogs, the heptyloxymethyl variant exhibits negligible aqueous solubility, ensuring that the extractant remains quantitatively in the organic diluent even at low pH [1].

Evidence DimensionAqueous phase extractant loss (Partitioning)
Target Compound DataNegligible aqueous partitioning (high log P driven by C7 ether chain)
Comparator Or BaselineUnsubstituted 8-hydroxyquinoline (high aqueous loss)
Quantified DifferenceOrders of magnitude reduction in extractant loss to the aqueous raffinate
ConditionsLiquid-liquid extraction of metal ions from acidic aqueous feeds into aliphatic diluents

Minimizing extractant loss directly reduces operational expenditures (OPEX) and prevents organic contamination of the aqueous raffinate in metal recovery plants.

Lipophilicity (XLogP3)
Class‑level
4.5
Higher lipophilicity; may increase non‑specific binding.
Computed value; verify experimentally.

Unobstructed Coordination Sphere for Rapid Metal Complexation

Commercial extractants like 7-alkyl-8-hydroxyquinolines place bulky aliphatic chains immediately adjacent to the phenolic oxygen, which sterically hinders the approach of certain metal ions and slows extraction kinetics. 5-((Heptyloxy)methyl)quinolin-8-ol strategically relocates the lipophilic bulk to the 5-position, on the opposite side of the quinoline ring from the chelating N and O atoms. This structural design maintains the rapid, unhindered complexation kinetics characteristic of the parent 8-hydroxyquinoline while providing the necessary hydrophobicity for phase separation [1].

Evidence DimensionSteric hindrance at the coordination site
Target Compound DataUnhindered (lipophilic substituent at 5-position)
Comparator Or Baseline7-alkyl-8-hydroxyquinolines (sterically hindered at the chelating site)
Quantified DifferenceFaster complexation kinetics due to zero steric block at positions 1 and 8
ConditionsHydrometallurgical extraction of transition and post-transition metals

Faster extraction kinetics allow for shorter residence times in mixer-settlers, increasing the overall throughput of the extraction plant.

TPSA
Class‑level
42.4 Ų
CNS‑penetrant space; differentiates from polar 8‑HQ.
Veber‑compliant; verify target engagement.
Metal Chelation
Data to verify
Bidentate N,O‑chelates
Cu(II), Ni(II), Co(II), Zn(II)
Ligand scaffold supported; antimicrobial data not disaggregated for C7.
Quantitative MIC unavailable for this derivative.

Hydrometallurgical Recovery of Gallium and Indium

The high lipophilicity and unhindered chelating site of 5-((Heptyloxy)methyl)quinolin-8-ol make it highly suitable for the solvent extraction of high-value metals like gallium and indium from Bayer process liquors or acidic leach solutions. Its strong phase partitioning ensures minimal reagent loss compared to unsubstituted analogs [1].

High-Performance Acid Corrosion Inhibitors

Formulators of acid pickling baths and industrial descaling solutions can utilize this compound as a primary corrosion inhibitor. The long heptyl chain promotes the formation of a dense, hydrophobic Langmuir monolayer on carbon steel, significantly outperforming shorter-chain analogs in aggressive 1 M HCl environments [2].

Precursor for Lipophilic Metalloquinolate OLED Materials

The compound serves as an excellent ligand for synthesizing highly soluble metal complexes (e.g., Alq3 analogs). The heptyloxymethyl group enhances the solubility of the resulting luminescent complexes in organic solvents, facilitating solution-processed OLED manufacturing without disrupting the electronic properties of the quinoline core [3].

Application Fit

Application
Selection Property
Validation Focus
Corrosion inhibitor chain‑length SAR
Alkoxy chain length vs. inhibition film compactness
Electrochemical impedance & polarization in 1 M HCl
CNS‑targeted chelator research
Lipophilicity and TPSA for blood‑brain barrier partitioning
Permeability and metal‑chelate distribution assays
Transition‑metal antimicrobial screening
Bidentate N,O‑coordination with Cu, Ni, Co, Zn
Chelate stability (TGA/DTA) and antimicrobial MIC
Computational chemistry validation
Well‑characterized 8‑HQ scaffold descriptors
QSAR model benchmarking and virtual screening

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

273.172878976 g/mol

Monoisotopic Mass

273.172878976 g/mol

Heavy Atom Count

20

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